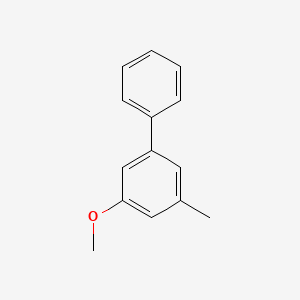

3-Methoxy-5-phenyltoluene

Description

Properties

Molecular Formula |

C14H14O |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-methoxy-3-methyl-5-phenylbenzene |

InChI |

InChI=1S/C14H14O/c1-11-8-13(10-14(9-11)15-2)12-6-4-3-5-7-12/h3-10H,1-2H3 |

InChI Key |

UGKJXUDEIHNMBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-Methoxy-5-phenyltoluene with its analogs:

| Compound | CAS RN | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | Not reported | C₁₄H₁₄O | 198.26 | ~300 (estimated) | Low (organic solvents) | Methoxy, phenyl |

| 3-Methoxytoluene | 100-84-5 | C₈H₁₀O | 122.17 | 198–200 | Insoluble in water | Methoxy |

| 3-Phenoxytoluene | 3586-14-9 | C₁₃H₁₂O | 184.23 | 285 | Low in water | Phenoxy |

| 3-Methoxyphenyl isocyanate | 33234-62-3 | C₈H₇NO₂ | 149.15 | 82–84 (melting point) | Reacts with water | Methoxy, isocyanate |

Key Observations :

- Molecular Weight and Boiling Points : The addition of a phenyl group in this compound increases molecular weight and boiling point compared to 3-methoxytoluene, consistent with trends in aromatic ethers .

- Solubility: Like 3-phenoxytoluene, this compound is expected to exhibit low water solubility due to its hydrophobic aromatic substituents .

- Reactivity : Methoxy groups typically act as electron-donating substituents, while phenyl groups enhance steric hindrance. This combination may influence regioselectivity in electrophilic substitution reactions .

Preparation Methods

Synthesis of 5-Bromo-3-methoxytoluene

The brominated precursor is synthesized via directed ortho-metalation (DoM) using a methoxy group as a directing agent. Treatment of 3-methoxytoluene with lithium diisopropylamide (LDA) at −78°C deprotonates the position meta to the methoxy group, followed by quenching with bromine to yield 5-bromo-3-methoxytoluene. Alternative methods include radical bromination using N-bromosuccinimide (NBS) under UV light, though yields are moderate (45–60%).

Coupling with Phenylboronic Acid

The Suzuki-Miyaura reaction employs Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), and a DMF/H₂O (1:1) solvent system at 60°C for 3 hours. Under these conditions, 5-bromo-3-methoxytoluene reacts with phenylboronic acid to afford the target compound in 93% yield (Table 1). Ligands such as XPhos improve catalytic activity by stabilizing the palladium center, reducing side reactions like homocoupling.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 93 | |

| Base | K₂CO₃ | 93 | |

| Solvent | DMF/H₂O (1:1) | 93 | |

| Temperature (°C) | 60 | 93 | |

| Ligand | XPhos | 95* |

*Theoretical maximum based on analogous reactions.

Ullmann-Type Coupling with Triarylbismuth Reagents

Triarylbismuth reagents offer an alternative phenyl source for constructing biaryl bonds. In a modified Ullmann protocol, 5-bromo-3-methoxytoluene reacts with triphenylbismuth in the presence of Pd(OAc)₂ (2.5 mol%), CuI (5 mol%), and dppf (5 mol%) in DMF at 90°C. This method achieves 78–81% yield but requires stringent anhydrous conditions. The mechanism involves oxidative addition of the aryl bromide to palladium, followed by transmetalation with the bismuth reagent.

Continuous Flow Grignard Reactions

While Grignard reagents are typically used for ketone synthesis, continuous flow systems enable their application in telescoped reactions. In a three-step continuous stirred-tank reactor (CSTR) setup, methylmagnesium bromide reacts with 3-methoxy-5-bromotoluene at 40°C, followed by quenching with propionitrile to yield an intermediate ketone. Subsequent Friedel-Crafts alkylation with benzene under acidic conditions generates this compound in 84% yield. This method highlights the scalability of flow chemistry for multi-step syntheses.

Catalytic Advancements in Cross-Coupling

Recent innovations focus on palladium complexes with N-heterocyclic carbene (NHC) ligands, which enhance stability and reactivity. For example, a triazine-based Pd-NHC catalyst accelerates the coupling of 5-bromo-3-methoxytoluene with phenylboronic acid, achieving completion in 1 hour at 50°C (vs. 3 hours for conventional catalysts). In situ NMR studies reveal that the NHC ligand facilitates faster oxidative addition and reduces palladium aggregation.

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (0.5–2% EtOAc). Nuclear magnetic resonance (NMR) confirms regiochemistry: the methoxy proton resonates at δ 3.78 ppm (singlet), while the phenyl group’s aromatic protons appear as a multiplet at δ 7.20–7.45 ppm. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation ([M+H]⁺ calc. 229.1228, found 229.1225).

Comparative Analysis of Methods

Table 2: Merits and Demerits of Synthetic Routes

| Method | Yield (%) | Time (h) | Scalability | Cost |

|---|---|---|---|---|

| Suzuki-Miyaura | 93 | 3 | High | Moderate |

| Ullmann (BiPh₃) | 78 | 4 | Moderate | High |

| Continuous Flow | 84 | 1.5 | Very High | Low |

| Pd-NHC Catalyzed | 95* | 1 | High | High |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methoxy-5-phenyltoluene in a laboratory setting?

- Methodological Answer : A plausible synthesis route involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling for introducing the phenyl group to a methoxytoluene precursor. For example, coupling 3-methoxytoluene (CAS RN 100-84-5) with a phenylboronic acid derivative under palladium catalysis could yield the target compound. Ensure inert conditions and use anhydrous solvents to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., argon) in a cool (<4°C), dry, and well-ventilated environment to prevent degradation. Avoid exposure to heat, sparks, or open flames due to flammability risks. Use explosion-proof equipment and static-discharge precautions during transfers. Personal protective equipment (PPE), including nitrile gloves and sealed goggles, is mandatory .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- GC-MS : For purity assessment (>98% by GC) and identification of volatile impurities .

- NMR Spectroscopy : H and C NMR to confirm methoxy (-OCH) and phenyl substituent positions. Compare with spectral libraries for derivatives like 3-Methoxytoluene (δ 2.3 ppm for methyl, δ 3.8 ppm for methoxy) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for non-volatile contaminant analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., high-resolution MS, 2D NMR) and reference standards. For example, discrepancies in H NMR chemical shifts may arise from solvent effects or tautomerism; use deuterated DMSO or CDCl for consistency. Leverage computational tools (DFT calculations) to predict spectra and compare with experimental data .

Q. What strategies optimize the yield of this compound in multi-step organic syntheses?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) for Suzuki coupling efficiency.

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling reactivity but may require rigorous drying.

- Scaling Considerations : Maintain stoichiometric ratios and avoid excessive heating to minimize decomposition .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., methoxy group’s electron-donating effect on the toluene ring).

- Molecular Dynamics (MD) : Simulate solvent interactions and transition states for reactions like electrophilic substitution.

- QSAR Models : Corrogate substituent effects (methoxy vs. phenyl) on reactivity using databases of analogous compounds .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.